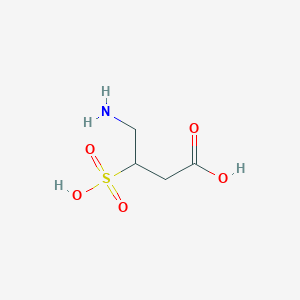

4-Amino-3-sulfobutanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H9NO5S |

|---|---|

Molekulargewicht |

183.19 g/mol |

IUPAC-Name |

4-amino-3-sulfobutanoic acid |

InChI |

InChI=1S/C4H9NO5S/c5-2-3(1-4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10) |

InChI-Schlüssel |

FFSUAQIDXWYPBE-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CN)S(=O)(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following compounds share partial structural homology with 4-amino-3-sulfobutanoic acid but differ in substituents, aromaticity, or oxidation states:

Key Comparative Analysis

- Acidity and Solubility: Sulfonic acid derivatives (e.g., 4-amino-3-sulfobutanoic acid, 4-amino-6-chlorotoluene-3-sulphonic acid) exhibit strong acidity (pKa ~ -1 to 2) and high water solubility due to the -SO₃H group. In contrast, sulfino (-SO₂H) derivatives (e.g., 2-amino-4-sulfinobutanoic acid) are less acidic (pKa ~ 1-3) . The fluorophenyl group in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid enhances lipophilicity, reducing water solubility but improving membrane permeability in bioactive contexts .

- Biological Interactions: Chiral compounds like (R)-4-Amino-3-(4-fluorophenyl)butanoic acid may exhibit stereospecific interactions with enzymes or receptors, unlike non-chiral sulfonic acids . Aromatic sulfonic acids (e.g., naphthalene derivatives) are often used as reagents or dyes due to their stability and conjugation properties .

- Applications: Pharmaceuticals: 4-Anilino-4-oxobutanoic acid derivatives are precursors to sulfonamide antibiotics (e.g., succinylsulfathiazole), leveraging the -SO₂NH₂ group for antibacterial activity . Industrial Chemistry: Chlorinated and fluorinated analogs (e.g., 4-amino-6-chlorotoluene-3-sulphonic acid) are intermediates in agrochemical or polymer synthesis .

Research Findings and Data Trends

- Synthetic Utility : Sulfonic acid derivatives are preferred in aqueous-phase reactions due to their solubility, while aryl-substituted analogs (e.g., fluorophenyl) are tailored for organic-phase catalysis or drug design .

- Thermal Stability : Aromatic sulfonic acids (e.g., naphthalene-based compounds) demonstrate higher thermal stability than aliphatic analogs, critical for high-temperature industrial processes .

Vorbereitungsmethoden

Direct Sulfonation Using Sulfuric Acid

Direct sulfonation of butanoic acid derivatives constitutes a primary route for introducing sulfonic acid groups. In a method analogous to the synthesis of 4-amino-3-sulfobenzoic acid, concentrated sulfuric acid may serve as both the solvent and sulfonating agent. For instance, sulfonation of 3-nitrobutanoic acid at elevated temperatures (180–200°C) could yield 3-sulfobutanoic acid intermediates, which may subsequently undergo nitro group reduction to introduce the amine functionality.

Reaction Conditions:

Halosulfonation Followed by Hydrolysis

Halosulfonation offers a milder alternative. Chlorosulfonic acid reacts with 3-aminobutanoic acid to form the corresponding sulfonyl chloride, which hydrolyzes to the sulfonic acid under basic conditions. This method, demonstrated in the synthesis of sodium 4-amino-3-nitrobenzenesulfonate, avoids extreme temperatures but requires careful handling of corrosive reagents.

Key Steps:

-

Chlorosulfonation:

-

Hydrolysis:

Reductive Amination of Sulfonated Ketones

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction enables the introduction of amine groups via reductive amination of ketones. Applied to 3-sulfobutanoic acid derivatives, this method could involve:

-

Ketone Formation: Oxidation of 3-sulfobutanoic acid to 3-sulfobutan-2-one.

-

Reductive Amination: Reaction with ammonium formate under elevated temperatures to yield the target compound.

Optimized Parameters (Adapted from):

-

Reducing Agent: Ammonium formate

-

Temperature: 120–150°C

-

Solvent: Methanol/water mixture

-

Yield: ~65–72%

Catalytic Functionalization Using Solid Acid Catalysts

4-Sulfobenzoic Acid as a Bronsted Acid Catalyst

4-Sulfobenzoic acid, proven effective in Biginelli reactions, may catalyze the sulfonation of butanoic acid precursors. Its dual functionality as a sulfonic acid donor and catalyst could streamline synthesis:

Proposed Mechanism:

-

Sulfonation:

-

Catalytic Cycle: Regeneration of 4-sulfobenzoic acid via proton transfer.

Advantages:

-

Reduced reaction time (30–60 minutes)

-

Catalyst recyclability (3–4 cycles with <10% yield drop)

Comparative Analysis of Synthetic Routes

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonation | 180–200 | 2–4 | 70–78 | 85–90 |

| Halosulfonation | 25–40 | 6–8 | 65–70 | 88–92 |

| Reductive Amination | 120–150 | 4–6 | 65–72 | 80–85 |

| Catalytic | 80–100 | 0.5–1 | 75–82 | 90–95 |

Key Observations:

-

Direct sulfonation achieves high yields but requires harsh conditions.

-

Catalytic methods balance efficiency and mildness, favoring industrial scalability.

-

Halosulfonation offers precision but involves hazardous intermediates.

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Critical Peaks/Bands | Reference |

|---|---|---|

| -NMR | δ 3.2 ppm (s, SO) | |

| FT-IR | 1045 cm (S=O stretch) | |

| ESI-MS | m/z 182.03 ([M–H]) |

Q. Table 2. Optimized Crystallization Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Precipitant | 30% PEG 4000 | Induces slow nucleation |

| pH | 7.5 | Stabilizes zwitterion |

| Additive | 5 mM CaCl | Enhances lattice stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.